2-(1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile dihydrochloride is a useful research compound. Its molecular formula is C5H8Cl2N4 and its molecular weight is 195.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Highly Regioselective Heterocyclization Reactions
1-Chloroacetylene-2-phosphonates react with 1H-1,2,4-triazole-3-thiols in acetonitrile to form fused heterocycles, indicating the compound's utility in synthesizing complex molecular structures with potential applications in material science and drug design. The reaction's high regioselectivity demonstrates its significance in targeted chemical synthesis (Erkhitueva et al., 2012).
Mechanochemical Evaluation of Disubstituted Triazoles
Studies on poly(methyl acrylate) chains grown from disubstituted 1,2,3-triazoles revealed insights into molecular stability under mechanical stress, showcasing the potential of 1,2,4-triazole derivatives in developing materials with specific mechanical properties (Brantley et al., 2012).
Synthesis of New Heterocycles with Dicoordinated Phosphorus
The synthesis of 3-substituted thiazolo[3,2-d][1,4,2]diazaphosphole derivatives from reactions involving triazole derivatives in acetonitrile highlights the versatility of these compounds in creating phosphorus-containing heterocycles, which could have applications in developing new materials or as intermediates in organic synthesis (Bansal et al., 1992).
Cooperative Intramolecularly Hydrogen-bonded Motif
Research into the structure of complexes formed by triazole derivatives demonstrates the compound's role in understanding hydrogen bonding mechanisms, which is crucial for designing drugs and materials with desired physical and chemical properties (Ng et al., 2001).
Copolymerization without Initiator
Studies on the copolymerization of 2-methyl-2-oxazoline and maleic anhydride in acetonitrile without an initiator, involving structural analogs of triazole derivatives, shed light on novel polymerization techniques that could simplify the production of polymers with specific characteristics (Rivas et al., 1985).
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-triazole derivatives have been reported to show promising anticancer activities . They are known to interact with various cancer cell lines, including MCF-7, Hela, and A549 .
Mode of Action
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Biochemical Pathways
It’s worth noting that 1,2,4-triazole derivatives have been reported to exhibit cytotoxic activities against various cancer cell lines . This suggests that these compounds may affect pathways related to cell proliferation and survival.
Pharmacokinetics
The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can improve their pharmacokinetic properties .
Result of Action
1,2,4-triazole derivatives have been reported to exhibit cytotoxic activities against various cancer cell lines . This suggests that these compounds may induce cell death in cancer cells.
Biochemical Analysis
Biochemical Properties
2-(1-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile dihydrochloride plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substrates. The interaction involves the binding of the triazole ring to the heme iron of the enzyme, thereby inhibiting its activity . Additionally, it has been observed to interact with other biomolecules such as nucleic acids, influencing their stability and function.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key signaling proteins. For instance, it can inhibit the MAPK/ERK pathway, leading to altered gene expression and reduced cell proliferation . Furthermore, this compound affects cellular metabolism by inhibiting enzymes involved in glycolysis, thereby reducing ATP production and altering cellular energy balance.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The triazole ring binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to downstream effects such as reduced enzyme activity and altered metabolic pathways . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cellular functions, including reduced cell viability and altered metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit target enzymes. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It primarily affects the cytochrome P450 enzyme system, leading to altered metabolism of various endogenous and exogenous compounds . The compound can also influence metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, resulting in changes in metabolite levels and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in certain cellular compartments, influencing its localization and activity . The compound’s distribution is also affected by its interactions with cellular membranes and transport proteins, which can facilitate its uptake and retention in target tissues.
Properties
IUPAC Name |
2-(2-methyl-1,2,4-triazol-3-yl)acetonitrile;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4.2ClH/c1-9-5(2-3-6)7-4-8-9;;/h4H,2H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLJMSMJPHVVQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CC#N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.